molecular formula C19H16BrClN2OS B5032903 N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-chlorobenzamide

N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-chlorobenzamide

Cat. No.: B5032903
M. Wt: 435.8 g/mol
InChI Key: GKOKAFGILMOOTB-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-chlorobenzamide is a synthetic compound that has been studied for its potential antimicrobial and antiproliferative properties . The compound is part of a class of molecules that includes N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles .


Synthesis Analysis

The compound is synthesized and its molecular structure is confirmed by physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .


Molecular Structure Analysis

The molecular structure of this compound is confirmed by various spectroanalytical data . Further studies on the molecular structure can provide insights into the compound’s reactivity and potential applications.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and require careful control of conditions . Further analysis of these reactions could help optimize the synthesis process and improve the yield and purity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, stability, and reactivity, are important factors that can influence its biological activity and potential applications. These properties can be determined through various analytical techniques .

Safety and Hazards

Like all chemicals, N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-chlorobenzamide should be handled with care to avoid potential hazards. It may cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing appropriate protective clothing and ensuring good ventilation .

Future Directions

The promising antimicrobial and antiproliferative activities of N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-chlorobenzamide suggest that it has the potential to be developed into a novel therapeutic agent . Future research could focus on further elucidating the compound’s mechanism of action, optimizing its synthesis process, and evaluating its efficacy and safety in preclinical and clinical studies .

Properties

IUPAC Name

N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2OS/c1-2-5-16-17(12-8-10-13(20)11-9-12)22-19(25-16)23-18(24)14-6-3-4-7-15(14)21/h3-4,6-11H,2,5H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOKAFGILMOOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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